(S,E)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,3-dimethylguanidino)pentanoic acid
Description
The compound (S,E)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,3-dimethylguanidino)pentanoic acid (hereafter referred to by its common synonym Fmoc-L-Arg(Me₂)-OH) is a modified arginine derivative. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a symmetrically dimethylated guanidino side chain. This structural design is critical in solid-phase peptide synthesis (SPPS), where the Fmoc group provides temporary protection during iterative coupling steps, while the dimethylguanidino modification mimics post-translationally methylated arginine residues, which are biologically significant in epigenetic regulation .
Properties
IUPAC Name |
(2S)-5-[(N,N'-dimethylcarbamimidoyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-24-22(25-2)26-13-7-12-20(21(28)29)27-23(30)31-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H,27,30)(H,28,29)(H2,24,25,26)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWCPMLQUQTZMJ-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=NC)NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673980 | |
| Record name | N~5~-(N,N'-Dimethylcarbamimidoyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823780-66-1 | |
| Record name | N~5~-(N,N'-Dimethylcarbamimidoyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Resin Selection and Preparation
The choice of resin profoundly impacts synthesis efficiency. Wang resins preloaded with Fmoc-protected amino acids are widely employed due to their compatibility with Fmoc/tBu strategies. For the target compound, a polyethylene glycol-polystyrene (PEG-PS) resin is preferred for its swelling properties in dichloromethane (DCM) and dimethylformamide (DMF), which facilitate reagent penetration. A typical protocol involves:
Table 1: Resin Pretreatment Protocol
| Step | Reagent | Volume | Time | Purpose |
|---|---|---|---|---|
| 1 | DCM | 2.0 mL | 15 min | Swelling |
| 2 | DMF | 1.5 mL | 1 min | Washing |
Fmoc Deprotection Conditions
Deprotection of the Fmoc group is achieved using 20% piperidine/DMF (v/v) in two stages: an initial 1-minute wash to remove bulk protecting groups, followed by a 10-minute incubation for complete cleavage. This step is critical to avoid residual Fmoc groups interfering with subsequent couplings.
Coupling Reagents and Reaction Optimization
The steric bulk of the 2,3-dimethylguanidino group necessitates robust coupling conditions. DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) outperforms traditional reagents like HBTU in aqueous media, achieving near-quantitative conversions for hindered amino acids. For example:
-
DMTMM-mediated coupling : 0.375 mmol Fmoc-amino acid and 142 mg HBTU in 1.5 mL DMF, activated with 131 µL DIEA, yield >95% coupling efficiency within 30 minutes.
-
Intermittent stirring : Reduces resin fragmentation while ensuring reagent homogeneity.
Table 2: Coupling Reagent Performance
Solution-Phase Synthesis Approaches
While SPPS dominates industrial production, solution-phase methods are viable for small-scale synthesis. A notable strategy involves:
-
C-terminal protection : Using tert-butyl esters to shield the carboxylic acid during guanidino group installation.
-
Selective deprotection : Trifluoroacetic acid (TFA) cleaves tert-butyl groups without affecting Fmoc protections.
However, this approach struggles with diketopiperazine formation during backbone assembly, necessitating low temperatures (−20°C) and high-dilution conditions.
Challenges in Synthesis and Mitigation Strategies
Side Reactions and Byproduct Formation
Purification Techniques
Reverse-phase HPLC with C18 columns resolves impurities arising from incomplete couplings. Critical impurities include:
-
Fmoc-β-Ala-OH : A Lossen rearrangement byproduct during Fmoc protection.
-
Dipeptide adducts : Removed via gradient elution (5–95% acetonitrile in 0.1% TFA).
Comparative Analysis of Synthesis Methods
Table 3: SPPS vs. Solution-Phase Synthesis
Chemical Reactions Analysis
Types of Reactions
(S,E)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,3-dimethylguanidino)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S,E)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,3-dimethylguanidino)pentanoic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used to study protein-protein interactions and enzyme mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S,E)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,3-dimethylguanidino)pentanoic acid involves its ability to protect amino groups during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and subsequent coupling reactions. The guanidino group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
The following analysis compares Fmoc-L-Arg(Me₂)-OH with structurally related Fmoc-protected amino acids, focusing on molecular features, physicochemical properties, and applications.
Structural Comparisons
Key Structural Differences
- In contrast, the target compound’s dimethylguanidino side chain retains the basicity and hydrogen-bonding capacity of arginine, which is critical for peptide-protein interactions .
- Side-Chain Variations : Asymmetrical dimethylarginine (e.g., Fmoc-L-Arg(Me)-OH) lacks the symmetry of the target compound, which may alter binding specificity in biological systems .
Hazard Classification
Most Fmoc-protected amino acids share similar hazard profiles, typically classified under:
- H302 : Harmful if swallowed.
- H315 : Causes skin irritation.
- H319 : Causes serious eye irritation.
- H335 : May cause respiratory irritation .
Stability and Reactivity
- Stability : Fmoc derivatives are generally stable under dry, room-temperature storage but degrade under strong acidic/basic conditions or prolonged exposure to light .
- Reactivity: The dimethylguanidino group in the target compound may participate in electrostatic interactions, unlike hydrophobic modifications (e.g., 4,4-dimethylpentanoic acid) .
Biological Activity
(S,E)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,3-dimethylguanidino)pentanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₃₁H₄₁N₅O₄
- Molecular Weight : 565.7 g/mol
- CAS Number : 143824-77-5
The compound features a fluorenyl group that enhances its hydrophobic interactions, potentially increasing its binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorenyl moiety may facilitate binding to hydrophobic pockets within proteins, while the guanidino group can form hydrogen bonds with active sites. This dual interaction mechanism suggests that the compound may modulate various biological pathways.
1. Enzyme Inhibition
Research indicates that compounds structurally similar to this compound exhibit inhibitory effects on key enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of fluorenyl compounds can inhibit the enzyme InhA, a crucial component in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis .
2. Receptor Binding
The compound's ability to bind to specific receptors has been demonstrated in cellular assays. It shows promise in modulating receptor activity, which could lead to therapeutic effects in conditions such as cancer and metabolic disorders.
Case Studies
Several studies highlight the compound's potential:
- Study on Antimicrobial Activity : A series of fluorenyl derivatives were synthesized and screened for antimicrobial properties against M. tuberculosis. Results indicated that certain compounds exhibited significant inhibitory effects on bacterial growth .
- Cancer Research : In vitro studies have shown that specific analogs of this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical steps for synthesizing (S,E)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,3-dimethylguanidino)pentanoic acid with high purity?
- Methodological Answer : The synthesis typically involves:
- Fmoc Protection : The amino group is protected using 9-fluorenylmethoxycarbonyl (Fmoc) to prevent unwanted side reactions during peptide coupling .
- Coupling Reactions : Activated esters (e.g., HBTU or DCC) are used to couple the Fmoc-protected amino acid with 2,3-dimethylguanidino-pentanoic acid derivatives. Solvents like DMF or dichloromethane are employed under nitrogen to minimize hydrolysis .
- Deprotection : The Fmoc group is removed using piperidine (20% in DMF) to regenerate the free amino group for subsequent reactions .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) ensures >95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. Key signals include the Fmoc aromatic protons (δ 7.3–7.8 ppm) and guanidino NH protons (δ 6.5–7.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 525.2) .
- HPLC : Retention time and peak symmetry assess purity, particularly critical for peptide intermediates .
Q. How does the Fmoc group enhance the compound’s utility in peptide synthesis?
- Methodological Answer : The Fmoc group:
- Protects Amines : Temporarily shields the amino group during solid-phase peptide synthesis (SPPS), preventing unwanted nucleophilic reactions .
- Facilitates Orthogonal Deprotection : Removed under mild basic conditions (piperidine) without affecting acid-labile protecting groups (e.g., tert-butyl) .
- Enables Real-Time Monitoring : UV absorption at 301 nm allows tracking of coupling efficiency during SPPS .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling the Fmoc-protected intermediate with 2,3-dimethylguanidino derivatives?
- Methodological Answer :
- Activation Reagents : Replace traditional DCC with HBTU or HATU to reduce racemization. Use 1–2 equivalents of DIEA as a base in DMF .
- Temperature Control : Maintain 0–4°C during activation to minimize side reactions. Warm to room temperature gradually for coupling .
- Solvent Screening : Test mixed solvents (e.g., DMF:THF 3:1) to improve solubility of bulky guanidino groups .
Q. How to resolve contradictions in NMR data during structural confirmation?
- Methodological Answer :
- Variable Temperature NMR : Resolve overlapping peaks (e.g., NH protons) by acquiring spectra at 25°C and 40°C .
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals, particularly for the 2,3-dimethylguanidino moiety .
- Reference Standards : Compare with spectra of analogous compounds (e.g., Fmoc-protected arginine derivatives) to validate assignments .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Buffering : Formulate in citrate buffer (pH 4.5–5.5) to prevent hydrolysis of the guanidino group .
- Lyophilization : Increase shelf life by lyophilizing the compound with cryoprotectants (e.g., trehalose) .
- Protect from Light : Store in amber vials to avoid Fmoc degradation under UV exposure .
Q. How does this compound interact with biological targets compared to structural analogs?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Compare binding kinetics (ka/kd) with analogs lacking the 2,3-dimethylguanidino group. For example, analogs with unmodified guanidine show 10-fold lower affinity for trypsin-like proteases .
- Molecular Dynamics Simulations : Predict interactions with hydrophobic pockets in targets (e.g., SARS-CoV-2 main protease) using the dimethylguanidino group’s enhanced lipophilicity .
Q. What are the implications of using this compound in DNA versus peptide synthesis?
- Methodological Answer :
- DNA Synthesis : The Fmoc group is less common but can transiently protect exocyclic amines in nucleobases (e.g., dA-Fmoc), enabling phosphoramidite-based oligonucleotide assembly .
- Peptide Synthesis : Preferred over Boc due to milder deprotection conditions, reducing side-chain degradation. However, the dimethylguanidino group may require orthogonal protection (e.g., Alloc) for complex sequences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
